Bedoradrine Sulfate

Description

See also: Bedoradrine (has active moiety).

Structure

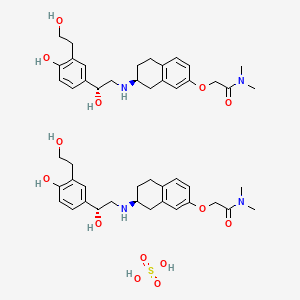

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOODFYDJWLHD-YMZXMBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433338 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-31-4 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDORADRINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bedoradrine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedoradrine sulfate (formerly known as MN-221 and KUR-1246) is a potent and highly selective β2-adrenergic receptor agonist that was investigated for the treatment of acute exacerbations of asthma, chronic obstructive pulmonary disease (COPD), and preterm labor.[1][2] Administered intravenously, Bedoradrine demonstrated the potential for rapid bronchodilation by targeting the β2-adrenergic receptors in the smooth muscle of the airways.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by preclinical and clinical data. It details the signaling pathways, receptor binding kinetics, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism

This compound exerts its therapeutic effects through its high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction initiates a well-defined downstream signaling cascade, leading to smooth muscle relaxation and bronchodilation.

Signaling Pathway

The binding of Bedoradrine to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.

Quantitative Pharmacological Profile

Preclinical studies have quantitatively characterized the binding affinity and selectivity of Bedoradrine for human adrenergic receptors.

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (β2 vs. Subtype) |

| Human β1 | 5.75 ± 0.03 | ~1778 | 39.2-fold |

| Human β2 | 7.59 ± 0.08 | ~26 | 1 |

| Human β3 | 4.75 ± 0.03 | ~17783 | 198.2-fold |

| Table 1: this compound Receptor Binding Affinity and Selectivity. Data from Kobayashi et al., 2001. |

Experimental Protocols

The pharmacological characteristics of this compound were determined through a series of in vitro and in vivo experiments.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of Bedoradrine for human β1, β2, and β3-adrenergic receptors.

Experimental Workflow:

References

An In-depth Technical Guide to the Synthesis and Characterization of MN-221 (Bedoradrine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of the compound MN-221, also known as Bedoradrine. MN-221 is a highly selective β2-adrenergic receptor agonist that was investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document details a plausible synthetic route, methods for purification and characterization, and an overview of its biological activity. All quantitative data are summarized in tables, and key experimental protocols are provided. Diagrams illustrating the signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

MN-221, with the chemical name 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide, is a potent and selective β2-adrenergic receptor agonist.[3][4] Developed by MediciNova, it was evaluated in clinical trials for its efficacy in providing rapid bronchodilation in patients with severe respiratory distress. Its high selectivity for the β2-adrenergic receptor was anticipated to offer a favorable safety profile with reduced cardiovascular side effects compared to less selective agonists.

Physicochemical Properties

A summary of the key physicochemical properties of Bedoradrine is presented in Table 1.

Table 1: Physicochemical Properties of Bedoradrine (MN-221)

| Property | Value | Reference |

| IUPAC Name | 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |

| Molecular Formula | C₂₄H₃₂N₂O₅ | |

| Molecular Weight | 428.52 g/mol | |

| CAS Number | 194785-19-8 | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) |

Synthesis of Bedoradrine (MN-221)

While a specific, publicly detailed synthesis of Bedoradrine is not available, a plausible synthetic route can be conceptualized based on the synthesis of similar β2-adrenergic agonists. The proposed multi-step synthesis is outlined below.

Proposed Synthetic Scheme

The synthesis of Bedoradrine can be envisioned as a multi-step process involving the preparation of two key intermediates followed by their coupling and final deprotection steps.

Caption: Proposed Synthetic Workflow for Bedoradrine (MN-221).

Experimental Protocol for Synthesis (Representative)

Step 1: Synthesis of Key Intermediates

-

Intermediate A (Chiral Amine): The synthesis would likely begin with a commercially available tetralone derivative, which would undergo a series of reactions including stereoselective reduction and amination to introduce the chiral amine functionality.

-

Intermediate B (Epoxide): The second key intermediate, a substituted styrene oxide derivative, would be prepared from a corresponding acetophenone. This would involve bromination followed by stereoselective reduction of the ketone and subsequent epoxide formation under basic conditions.

Step 2: Coupling of Intermediates

Intermediate A and Intermediate B would be reacted together in a suitable solvent such as isopropanol at an elevated temperature. This nucleophilic ring-opening of the epoxide by the amine is a common strategy for the synthesis of such compounds.

Step 3: Deprotection and Purification

Any protecting groups used during the synthesis would be removed in the final step. For instance, benzyl protecting groups could be removed by catalytic hydrogenation. The crude product would then be purified.

Purification Protocol

Column Chromatography:

-

The crude reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of dichloromethane.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Fractions containing the pure product are combined and the solvent is evaporated to yield purified Bedoradrine.

Characterization of Bedoradrine (MN-221)

The synthesized Bedoradrine would be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.

Caption: Analytical Workflow for the Characterization of Bedoradrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.5 | m | 5H | Aromatic protons |

| ~4.8 | m | 1H | -CH(OH)- |

| ~4.0 | m | 2H | -OCH₂- |

| ~3.0-2.5 | m | 11H | Aliphatic and N-CH₃ protons |

| ~1.5 | m | 4H | Aliphatic protons |

¹³C NMR (Carbon-13 NMR) Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Process the data to obtain the final spectrum.

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide) |

| ~150-120 | Aromatic carbons |

| ~70-50 | Aliphatic carbons attached to heteroatoms |

| ~40-20 | Aliphatic carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of Bedoradrine.

HRMS Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Determine the exact mass of the molecular ion ([M+H]⁺).

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [C₂₄H₃₃N₂O₅]⁺ | 429.2384 | 429.23xx |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Inject the sample and record the chromatogram.

-

Calculate the purity based on the peak area percentage.

Mechanism of Action and Signaling Pathway

Bedoradrine is a highly selective β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptors on the surface of airway smooth muscle cells, it initiates a signaling cascade that leads to bronchodilation.

Caption: Signaling Pathway of Bedoradrine in Airway Smooth Muscle Cells.

The binding of Bedoradrine to the β2-adrenergic receptor activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). The reduced activity of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Clinical Trial Data Summary

Clinical trials with MN-221 have evaluated its safety and efficacy in patients with asthma and COPD.

Table 2: Summary of Key Clinical Trial Findings for MN-221

| Trial ID | Phase | Indication | Key Findings | Reference |

| MN-221-CL-010 | Ib | Moderate-to-severe COPD | Clinically significant improvement in FEV₁ compared to baseline and placebo. | |

| MN-221-CL-006 | II | Severe, acute exacerbations of asthma | 45% reduction in hospitalization rate compared to standard care alone. |

Conclusion

MN-221 (Bedoradrine) is a selective β2-adrenergic receptor agonist with demonstrated potential for the treatment of acute respiratory conditions. This guide has provided a comprehensive overview of its synthesis, characterization, and mechanism of action. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development. While specific proprietary details of its commercial synthesis are not publicly available, the information presented here offers a robust framework for its laboratory-scale preparation and analysis.

References

Chemical structure and properties of Bedoradrine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedoradrine sulfate is a potent and highly selective β2-adrenergic receptor agonist that has been investigated for its therapeutic potential in bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

This compound is the sulfate salt of Bedoradrine. The chemical structure of the active moiety, Bedoradrine, consists of a substituted naphthalene ring system linked to a phenylethanolamine group. This structure confers its high selectivity for the β2-adrenergic receptor.

Table 1: Chemical Identifiers and Formula of this compound

| Identifier | Value |

| IUPAC Name | bis(2-{[(7S)-7-{[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl]oxy}-N,N-dimethylacetamide); sulfuric acid |

| CAS Number | 194785-31-4 |

| Chemical Formula | C48H66N4O14S |

| Synonyms | MN-221, KUR-1246 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 955.13 g/mol (Average) | [1] |

| 954.429623995 g/mol (Monoisotopic) | [1] | |

| Melting Point | Data not available | |

| Aqueous Solubility | Predicted: 0.0626 mg/mL | [1] |

| LogP (Predicted) | 1.63 | [1] |

| pKa (Strongest Acidic) | 9.34 (Predicted) | [1] |

| pKa (Strongest Basic) | 10.07 (Predicted) |

Mechanism of Action and Signaling Pathway

Bedoradrine is a highly selective β2-adrenergic receptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) primarily located on the smooth muscle cells of the airways. Upon binding of an agonist like Bedoradrine, the receptor undergoes a conformational change, activating the associated Gs alpha subunit of the G-protein. This initiates a signaling cascade that leads to bronchodilation.

The key steps in the signaling pathway are:

-

Agonist Binding: Bedoradrine binds to the β2-adrenergic receptor.

-

G-Protein Activation: The receptor-agonist complex promotes the exchange of GDP for GTP on the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.

Experimental Protocols

Synthesis of this compound (KUR-1246)

A practical synthesis of this compound has been described, involving the coupling of two key optically active intermediates. The overall synthetic strategy is outlined below.

Detailed Methodology: The synthesis involves the asymmetric borane reduction of a prochiral phenacyl bromide derivative using a catalyst prepared from aluminum triethoxide and a chiral amino alcohol to yield the optically active bromohydrin intermediate. The other key intermediate, an optically active amine, is prepared from (S)-AMT. These two intermediates are then coupled, followed by sulfation with sulfuric acid to yield the final product, this compound. For specific reaction conditions, reagent quantities, and purification methods, refer to the primary literature on the synthesis of KUR-1246.

Analytical Characterization

A validated HPLC method is essential for determining the purity and concentration of this compound.

Table 3: Example HPLC Method Parameters for a β2-Agonist

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the test sample in the same solvent as the standard.

-

Chromatographic Run: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

The sulfate content can be determined using various analytical methods, including titration or turbidimetric analysis.

Methodology (Turbidimetric Method):

-

Reagent Preparation: Prepare a barium chloride solution and a standard sulfate solution.

-

Sample and Standard Preparation: Accurately weigh and dissolve the this compound sample and the sulfate standard in deionized water.

-

Reaction: In an acidic medium, add barium chloride solution to both the sample and standard solutions to precipitate barium sulfate.

-

Turbidity Measurement: Measure the turbidity of the resulting suspensions using a nephelometer or a spectrophotometer at a specific wavelength.

-

Calculation: Compare the turbidity of the sample to that of the standard to determine the sulfate concentration.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the β2-adrenergic receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human β2-adrenergic receptor.

-

Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Pharmacokinetic Properties

Clinical studies have been conducted to evaluate the pharmacokinetic profile of intravenously administered this compound.

Table 4: Summary of Pharmacokinetic Parameters of this compound in Humans

| Parameter | Observation | Source |

| Route of Administration | Intravenous Infusion | |

| Dose Proportionality | Linear response in plasma concentrations for the doses evaluated | |

| Half-life (t1/2) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Clearance (CL) | Data not available | |

| Metabolism | Data not available | |

| Excretion | Data not available |

Clinical Studies and Therapeutic Potential

This compound has been evaluated in clinical trials for the treatment of acute exacerbations of asthma. These studies have assessed its safety and efficacy.

Clinical Trial Design Overview:

-

Phase: Phase II clinical trials have been conducted.

-

Patient Population: Patients with stable mild-to-moderate or moderate-to-severe asthma.

-

Intervention: Intravenous infusion of this compound at various doses or placebo.

-

Primary Endpoints: Safety and tolerability, change in Forced Expiratory Volume in 1 second (FEV1).

-

Key Findings: this compound was generally well-tolerated, with the most common adverse events being tremor, hypokalemia, and headache. It demonstrated a dose-dependent improvement in FEV1 in patients with stable asthma. In patients with acute asthma exacerbations, it was associated with improved dyspnea scores.

Conclusion

This compound is a highly selective β2-adrenergic receptor agonist with demonstrated bronchodilatory effects. Its chemical structure is optimized for high receptor selectivity, and its mechanism of action follows the well-established Gs-cAMP-PKA signaling pathway. While further data on its physicochemical and pharmacokinetic properties would be beneficial, the available information from preclinical and clinical studies supports its potential as a therapeutic agent for bronchoconstrictive diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and therapeutic applications of this compound.

References

In Vitro Pharmacodynamics of Bedoradrine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine sulfate, also known by its developmental codes MN-221 and KUR-1246, is a highly selective β2-adrenergic receptor agonist.[1] Developed for the potential treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD), its therapeutic action is rooted in the relaxation of airway smooth muscle.[1] This technical guide provides a detailed overview of the in vitro pharmacodynamics of this compound, focusing on its interaction with the β2-adrenergic receptor and the subsequent cellular signaling cascade. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] As a G-protein-coupled receptor (GPCR), the β2-adrenergic receptor, upon agonist binding, initiates a well-defined signaling pathway. This pathway is central to the bronchodilatory effects of this compound.

The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs then dissociates from the βγ-subunits and activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.

Quantitative Pharmacodynamic Data

The in vitro pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the β2-adrenergic receptor. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound

This table presents the binding affinity of this compound for human β1, β2, and β3-adrenergic receptors, as determined by radioligand binding assays. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor Subtype | pKi (Mean ± SEM) |

| Human β1-adrenergic receptor | 5.75 ± 0.03 |

| Human β2-adrenergic receptor | 7.59 ± 0.08 |

| Human β3-adrenergic receptor | 4.75 ± 0.03 |

Data sourced from Kobayashi et al. (2001).[2]

Table 2: Functional Potency of this compound and Other β2-Agonists

This table provides data on the functional potency of this compound from an isolated organ bath experiment, alongside comparative data for other selective β2-agonists from cAMP accumulation assays in human cell lines. The potency of this compound is presented as a rank order compared to other agonists in inhibiting uterine contractions. For context, the half-maximal effective concentration (EC50) values for salbutamol and salmeterol in stimulating cAMP production are also included. A lower EC50 value indicates higher potency.

| Compound | Assay Type | Cell/Tissue Type | Parameter | Value |

| This compound | Inhibition of spontaneous uterine contractions | Isolated pregnant rat myometrium | Rank Order of Potency | Isoproterenol > This compound > Terbutaline > Ritodrine |

| Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 0.6 µM |

| Salmeterol | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 0.0012 µM |

This compound data sourced from Kobayashi et al. (2001)[2]. Salbutamol and Salmeterol data sourced from a study on human airway smooth muscle cells.

Signaling Pathway and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

Caption: this compound's primary signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for assessing functional potency.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A labeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-Dihydroalprenolol, [3H]-DHA).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating the production of intracellular cAMP.

Materials:

-

A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to each well.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

This compound is a potent and highly selective β2-adrenergic receptor agonist, as demonstrated by in vitro receptor binding and functional assays. Its primary mechanism of action involves the stimulation of the β2-adrenergic receptor, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of the in vitro pharmacodynamics of this compound, which is essential for its continued investigation and potential therapeutic application.

References

Bedoradrine Sulfate: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine Sulfate, also known by its developmental codes MN-221 and KUR-1246, is a potent and highly selective beta-2 adrenergic receptor agonist.[1][2][3][4] Developed for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD), it is administered intravenously.[1] Its high selectivity for the beta-2 adrenergic receptor is thought to confer a favorable safety profile, particularly concerning cardiovascular side effects, when compared to less selective beta-agonists. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, based on the established mechanism of action for selective beta-2 adrenergic agonists. While specific preclinical quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the canonical signaling cascade and provides representative methodologies for its investigation.

Core Signaling Pathway: The Beta-2 Adrenergic Receptor Cascade

As a selective beta-2 adrenergic receptor agonist, this compound's primary mechanism of action is the stimulation of this specific G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade, leading to the desired therapeutic effect of bronchodilation.

The key steps in the downstream signaling pathway are as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its alpha subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from the catalytic subunits. This dissociation frees the catalytic subunits, which are now active.

-

Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate various downstream target proteins within the cell. A key target in airway smooth muscle cells is the myosin light-chain kinase (MLCK).

-

Smooth Muscle Relaxation: Phosphorylation of MLCK by PKA reduces its activity. This, in turn, leads to a decrease in the phosphorylation of myosin light chains. The dephosphorylation of myosin light chains results in the relaxation of the airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.

Signaling Pathway Diagram

Quantitative Data Summary

While preclinical studies have established the high selectivity of this compound for the beta-2 adrenergic receptor, specific quantitative data from these studies are not widely published. The following table outlines the key parameters used to characterize the activity of a beta-2 adrenergic agonist, with placeholder values to illustrate the expected data.

| Parameter | Description | Expected Value for a Potent & Selective β2 Agonist |

| Binding Affinity (Ki) | The concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity. | Low nanomolar (nM) range for the β2-AR; significantly higher for other receptors. |

| EC50 for cAMP Accumulation | The concentration of the drug that produces 50% of the maximal increase in intracellular cAMP levels. | Low nanomolar (nM) range. |

| Intrinsic Activity (α) | A measure of the drug's ability to produce a maximal response, relative to the endogenous ligand. | Close to 1 (full agonist). |

| Selectivity Ratio | The ratio of the drug's affinity or potency for the β2-AR compared to other adrenergic receptors (e.g., β1-AR). | High (>>1), indicating greater selectivity for the β2-AR. |

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. However, the following sections describe standard, representative methodologies for the key assays used to evaluate the downstream signaling of a beta-2 adrenergic agonist.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled beta-2 adrenergic antagonist (e.g., [³H]-dihydroalprenolol).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

1. Cell Culture and Treatment:

-

Seed cells expressing the beta-2 adrenergic receptor into a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the cells.

-

Incubate for a defined period to allow for cAMP accumulation.

2. cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protein Kinase A (PKA) Activity Assay

This assay determines the activation of PKA in response to this compound treatment.

1. Cell Treatment and Lysate Preparation:

-

Treat cells expressing the beta-2 adrenergic receptor with this compound for various times and at different concentrations.

-

Lyse the cells in a buffer that preserves protein phosphorylation.

-

Determine the protein concentration of the cell lysates.

2. PKA Activity Measurement:

-

Use a commercially available PKA activity assay kit. These kits typically utilize a specific PKA substrate (e.g., a peptide with a PKA consensus sequence) and a method to detect the phosphorylated substrate.

-

Incubate the cell lysates with the PKA substrate and ATP.

-

Detect the phosphorylated substrate using a specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

3. Data Analysis:

-

Quantify the PKA activity relative to a control (e.g., untreated cells).

-

Analyze the dose- and time-dependent effects of this compound on PKA activation.

Experimental Workflow Diagram

References

The Discovery and Development of Bedoradrine Sulfate: A Technical Whitepaper

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Bedoradrine sulfate, also known as MN-221 and initially KUR-1246, is a novel, ultra-selective, long-acting β2-adrenergic receptor agonist designed for intravenous administration. Its development was driven by the clinical need for a potent and rapid-acting bronchodilator for patients with acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD), particularly in emergency settings where inhaled therapies may be less effective. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental validation, and clinical trial findings.

Discovery and Preclinical Development

Genesis and Rationale

Developed by Kissei Pharmaceutical Co., Ltd., the synthetic route for Bedoradrine (KUR-1246) was established by 2001.[1] The primary rationale for its development was to create a β2-adrenergic receptor agonist with high selectivity to minimize the cardiovascular side effects associated with less selective agents, which also stimulate β1-adrenergic receptors in the heart.[2] The intravenous route of administration was chosen to ensure rapid and complete bioavailability in acute care situations where patients may have difficulty with inhaled medications.[3] Initially, its potent uterine relaxant effects were also investigated, positioning it as a potential tocolytic agent for preterm labor.[4][5]

Preclinical Pharmacology

The preclinical evaluation of Bedoradrine (KUR-1246) established its high potency and selectivity for the β2-adrenergic receptor.

1.2.1. Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of Bedoradrine for human β-adrenergic receptor subtypes. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), demonstrate a significantly higher affinity for the β2-adrenoceptor compared to β1 and β3 subtypes.

| Compound | pKi (β1-AR) | pKi (β2-AR) | pKi (β3-AR) | β2/β1 Selectivity Ratio | β2/β3 Selectivity Ratio |

| Bedoradrine (KUR-1246) | 5.75 ± 0.03 | 7.59 ± 0.08 | 4.75 ± 0.03 | ~69 | ~692 |

Data sourced from Kobayashi et al. (2001). The selectivity ratios are calculated from the antilogs of the pKi differences.

1.2.2. In Vitro Functional Activity

The functional agonist activity of Bedoradrine was assessed in isolated organ bath experiments. In pregnant rat uterine tissue, Bedoradrine demonstrated potent inhibition of spontaneous contractions, which was competitively antagonized by the selective β2-AR antagonist, ICI-118551, but not by β1 or β3-AR antagonists. This confirmed that its relaxant effect is mediated through the β2-adrenergic receptor.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of Bedoradrine (KUR-1246) for human β1, β2, and β3-adrenergic receptors.

-

Methodology:

-

Membrane preparations from cells expressing recombinant human β1, β2, or β3-adrenergic receptors were used.

-

Radioligands, such as [¹²⁵I]-iodocyanopindolol, were used to label the receptors.

-

Competition binding assays were performed by incubating the receptor membranes and radioligand with increasing concentrations of unlabeled Bedoradrine.

-

The amount of bound radioactivity was measured, and the concentration of Bedoradrine that inhibited 50% of the specific binding (IC50) was determined.

-

The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The pKi was then calculated as the negative logarithm of the Ki.

-

1.2.3. In Vivo Preclinical Studies

In vivo studies in animal models further characterized the pharmacological profile of Bedoradrine.

-

Tocolytic Activity in Pregnant Sheep: In a study on pregnant sheep with oxytocin-induced uterine contractions, intravenous infusion of Bedoradrine (0.001 to 0.3 µg/kg/minute) suppressed uterine contractions by over 90% at doses above 0.03 µg/kg/minute. Compared to the less selective β2-agonist ritodrine, Bedoradrine demonstrated reduced cardiovascular and metabolic side effects.

-

Cardiovascular Safety: Preclinical studies in rats, dogs, and sheep indicated that the β1-adrenergic receptor stimulating activity of Bedoradrine was less than that of other β2-agonists, suggesting a lower potential for cardiac stimulation.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Bedoradrine exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Upon binding, Bedoradrine induces a conformational change in the β2-adrenergic receptor, leading to the activation of the stimulatory G-protein (Gs). The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, most notably myosin light chain kinase (MLCK), leading to its inactivation. The inactivation of MLCK prevents the phosphorylation of myosin, which is a critical step for smooth muscle contraction. The net effect is the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Clinical Development

MediciNova, Inc. licensed Bedoradrine (as MN-221) from Kissei Pharmaceutical Co., Ltd. and initiated a clinical development program focused on acute exacerbations of asthma and COPD.

Phase II Clinical Trials in Asthma

Several Phase II clinical trials were conducted to evaluate the safety and efficacy of intravenous Bedoradrine in patients with asthma.

3.1.1. Study MN-221-CL-004

This randomized, double-blind, placebo-controlled, dose-escalation Phase IIa trial enrolled 23 patients with stable mild-to-moderate asthma.

-

Objective: To assess the safety, tolerability, and preliminary efficacy of escalating doses of Bedoradrine.

-

Methodology: Patients received a 15-minute intravenous infusion of either Bedoradrine or placebo at escalating doses.

-

Results: The trial met its primary endpoint, showing a statistically significant, dose-related increase in the mean change in Forced Expiratory Volume in one second (FEV1) from baseline. The most frequently reported adverse events were tremor, hypokalemia, and headache, consistent with the known pharmacology of β2-agonists. No serious adverse events were reported.

3.1.2. Study MN-221-CL-005 (NCT00679263)

This study evaluated the safety and efficacy of Bedoradrine in patients with stable moderate-to-severe asthma.

-

Objective: To assess the safety and preliminary efficacy of fixed-dose Bedoradrine administered over one or two hours.

-

Methodology: This was a randomized, single-blind, placebo-controlled, parallel-group study. Patients were randomized (3:1) to receive either Bedoradrine or placebo. The study involved two dosing regimens with a washout period in between.

-

Regimen 1: 16 µ g/min for 15 minutes followed by 8 µ g/min for 105 minutes (2-hour infusion).

-

Regimen 2: 30 µ g/min for 15 minutes followed by 15 µ g/min for 45 minutes (1-hour infusion).

-

-

Results: The study demonstrated dose- and plasma-concentration-related bronchodilation. The safety profile was consistent with previous findings, with mild to moderate adverse events such as tremor, hypokalemia, and headache being the most common.

3.1.3. Study MN-221-CL-007 (NCT00838591)

This Phase II trial evaluated Bedoradrine as an adjunct therapy for patients experiencing an acute exacerbation of asthma in an emergency department setting.

-

Objective: To evaluate the safety and efficacy of intravenous Bedoradrine added to standard therapy in patients with acute asthma exacerbations.

-

Methodology: 167 patients receiving standard therapy were randomized to receive either a single 1200 µg dose of Bedoradrine or placebo. The primary outcome was the change in percent-predicted FEV1 from baseline to hour 3.

-

Results: While there was no significant difference in the primary endpoint of FEV1 at 3 hours between the two groups, patients treated with Bedoradrine showed a significant improvement in dyspnea scores. The safety profile was consistent with the drug's mechanism of action.

Clinical Studies in COPD

3.2.1. Study MN-221-CL-010

This Phase Ib trial evaluated Bedoradrine in 48 patients with moderate-to-severe COPD.

-

Objective: To assess the safety and efficacy of escalating doses of Bedoradrine in patients with stable COPD.

-

Methodology: Patients received a one-hour intravenous infusion of Bedoradrine at three escalating dose levels (300 µg, 600 µg, or 1200 µg) or placebo.

-

Results: Bedoradrine was well-tolerated and produced clinically and statistically significant improvements in FEV1 compared to baseline and placebo, particularly at the 600 µg and 1200 µg doses.

Summary of Clinical Efficacy and Safety

Efficacy Data Summary

| Study | Patient Population | Dose(s) | Primary Endpoint | Key Efficacy Finding(s) |

| MN-221-CL-004 | Stable Mild-to-Moderate Asthma | Escalating doses (up to 60 µ g/min for 15 min) | Change in FEV1 | Statistically significant, dose-related increase in FEV1. |

| MN-221-CL-005 | Stable Moderate-to-Severe Asthma | 1-hour and 2-hour infusions | Change in FEV1 | Dose- and plasma-concentration-related bronchodilation. |

| MN-221-CL-007 | Acute Asthma Exacerbation | 1200 µg single dose | Change in %-predicted FEV1 at 3 hours | No significant improvement in FEV1; significant improvement in dyspnea scores. |

| MN-221-CL-010 | Stable Moderate-to-Severe COPD | 300 µg, 600 µg, 1200 µg (1-hour infusion) | Change in FEV1 | Significant FEV1 improvement at 600 µg and 1200 µg doses. |

Safety Profile

Across all clinical trials, Bedoradrine was generally well-tolerated. The most commonly reported adverse events are consistent with the known systemic effects of β2-adrenergic receptor agonists and include:

-

Tremor

-

Hypokalemia (a decrease in serum potassium levels)

-

Headache

-

Mild increases in heart rate

These side effects were generally mild to moderate in severity, and there were no reports of serious adverse events directly attributed to the drug in the cited studies.

Developmental Workflow and Logical Relationships

The development of this compound followed a logical progression from initial chemical synthesis to clinical proof-of-concept.

Caption: Developmental Workflow of this compound.

Conclusion and Future Directions

This compound has demonstrated a favorable pharmacological profile, characterized by high selectivity for the β2-adrenergic receptor, which translates into potent bronchodilator effects with a manageable safety profile in clinical studies. While it has shown promise in improving lung function in stable asthma and COPD, its efficacy in acute asthma exacerbations, as measured by FEV1, was not definitively established in the MN-221-CL-007 trial, although improvements in patient-reported dyspnea are noteworthy.

The intravenous administration of Bedoradrine offers a potential therapeutic option for patients with severe bronchoconstriction who may not be able to effectively use inhaled bronchodilators. Further clinical development would be necessary to fully delineate its role in the management of acute respiratory distress. As of the latest available information, Bedoradrine has not been marketed, and its current development status would require confirmation from MediciNova, Inc. The comprehensive data gathered to date, however, provide a solid foundation for any future investigations into this promising molecule.

References

- 1. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicinova.com [medicinova.com]

- 3. Bedoradrine for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KUR-1246, a novel beta(2)-adrenoceptor agonist, as a tocolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicinova.com [medicinova.com]

A Preclinical Technical Guide to Bedoradrine Sulfate for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine Sulfate (formerly known as MN-221 or KUR-1246) is a novel, ultra-selective β2-adrenergic receptor agonist that has been investigated for the intravenous treatment of acute exacerbations of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] In severe bronchoconstriction, inhaled bronchodilators may have limited effectiveness due to impaired ventilation. Systemic administration of a highly selective β2-agonist like Bedoradrine offers a potential therapeutic alternative, aiming to achieve rapid bronchodilation while minimizing cardiovascular side effects often associated with less selective β-agonists.[1][3]

This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its pharmacological profile, efficacy in relevant preclinical models, and the methodologies employed in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of respiratory diseases.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Bedoradrine exerts its bronchodilatory effects by selectively activating β2-adrenergic receptors, which are predominantly expressed on airway smooth muscle cells.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent opening of the airways.

Signaling Pathway

The binding of Bedoradrine to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Quantitative Preclinical Data

The preclinical development of Bedoradrine (KUR-1246) involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of Bedoradrine for human β-adrenergic receptor subtypes. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value (Mean ± SEM) | Reference |

| Human β1 | 5.75 ± 0.03 | |

| Human β2 | 7.59 ± 0.08 | |

| Human β3 | 4.75 ± 0.03 | |

| Table 1: Receptor Binding Affinity of Bedoradrine (KUR-1246) at Human β-Adrenergic Receptors |

In Vitro Functional Potency and Selectivity

The functional activity and selectivity of Bedoradrine were assessed in various isolated organ preparations. The potency of Bedoradrine was compared to other β-agonists.

| Agonist | Potency Rank (Uterine Contraction Inhibition) | Reference |

| Isoproterenol | 1 | |

| Bedoradrine (KUR-1246) | 2 | |

| Terbutaline | 3 | |

| Ritodrine | 4 | |

| Table 2: Rank Order of Potency for Inhibition of Spontaneous Uterine Contractions in Rats |

The selectivity of Bedoradrine for the β2-adrenergic receptor over β1 and β3 subtypes was determined by comparing the half-maximal inhibitory concentrations (IC50).

| Selectivity Ratio | Value | Reference |

| IC50 (β1) / IC50 (β2) | 39.2 | |

| IC50 (β3) / IC50 (β2) | 198.2 | |

| Table 3: In Vitro Selectivity of Bedoradrine (KUR-1246) for Human β-Adrenergic Receptors |

In Vivo Efficacy

The in vivo efficacy of Bedoradrine was evaluated in animal models. The following table summarizes the effective dose for inhibiting spontaneous uterine contractions in pregnant rats.

| Compound | ED30 (µg/kg/min) | Potency vs. Terbutaline | Potency vs. Ritodrine | Reference |

| Bedoradrine (KUR-1246) | 0.13 | ~6 times greater | ~400 times greater | |

| Table 4: In Vivo Efficacy of Bedoradrine (KUR-1246) in Inhibiting Uterine Contractions in Rats |

Detailed Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of Bedoradrine.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound to β-adrenergic receptors expressed in a cell line (e.g., CHO cells).

Protocol Details:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177), and varying concentrations of this compound or a reference compound.

-

Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the concentration of the competing ligand (Bedoradrine).

-

Use non-linear regression analysis to determine the IC50 value (the concentration of Bedoradrine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Isolated Guinea Pig Tracheal Ring Relaxation Assay

This ex vivo assay is a standard method to assess the bronchodilatory effect of a compound on airway smooth muscle.

Protocol Details:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the tracheal rings between two hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Experimental Setup:

-

Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.

-

Allow the tracheal rings to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing.

-

-

Contraction and Relaxation Measurement:

-

Induce a sustained contraction of the tracheal rings by adding a contractile agent such as histamine or methacholine to the organ bath.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at regular intervals.

-

Record the resulting relaxation of the tracheal smooth muscle as a decrease in isometric tension.

-

-

Data Analysis:

-

Express the relaxation at each concentration of Bedoradrine as a percentage of the maximal relaxation induced by a standard β-agonist like isoproterenol.

-

Plot the percentage of relaxation against the logarithm of the Bedoradrine concentration to generate a concentration-response curve.

-

Determine the EC50 value (the concentration of Bedoradrine that produces 50% of the maximal relaxation).

-

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity for the β2-adrenergic receptor. In vitro and in vivo studies have confirmed its ability to induce smooth muscle relaxation, supporting its potential as a bronchodilator for asthma and COPD. The experimental protocols outlined in this guide provide a foundation for further research and development of novel β2-agonists. While the primary preclinical focus of the available literature has been on its tocolytic effects, the underlying mechanism of β2-adrenergic agonism is directly translatable to its intended use in respiratory diseases. Further preclinical studies specifically in asthma and COPD animal models would be beneficial to fully characterize its efficacy profile in these indications.

References

Initial Preclinical Study Results for Bedoradrine Sulfate: A Technical Overview

Bedoradrine Sulfate , also known by its developmental codes KUR-1246 and MN-221 , is a highly selective, long-acting β2-adrenergic receptor agonist.[1] Developed initially for applications including preterm labor, asthma, and chronic obstructive pulmonary disease (COPD), its preclinical evaluation has provided significant insights into its pharmacological profile. This document outlines the key initial preclinical findings, detailing the experimental methodologies and presenting the quantitative data for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The preclinical efficacy of this compound (KUR-1246) was established through a series of in vitro and in vivo studies. The data consistently demonstrate its high affinity and selectivity for the β2-adrenergic receptor, leading to potent smooth muscle relaxation.

Table 1: Receptor Binding Affinity of Bedoradrine (KUR-1246) for Human β-Adrenergic Receptors

| Receptor Subtype | pKi value (Mean ± SEM) |

| β1-Adrenergic Receptor | 5.75 ± 0.03 |

| β2-Adrenergic Receptor | 7.59 ± 0.08 |

| β3-Adrenergic Receptor | 4.75 ± 0.03 |

Data sourced from radioligand binding assays.[2]

Table 2: Selectivity of Bedoradrine (KUR-1246) for Human β2-Adrenergic Receptor

| Comparison | Selectivity Ratio ([IC50 for βx-AR] / [IC50 for β2-AR]) |

| β1-AR vs β2-AR | 39.2 |

| β3-AR vs β2-AR | 198.2 |

Higher values indicate greater selectivity for the β2-adrenergic receptor.[2]

Table 3: In Vitro and In Vivo Potency of Bedoradrine (KUR-1246) in Uterine Relaxation

| Assay Type | Parameter | Bedoradrine (KUR-1246) | Terbutaline | Ritodrine | Isoproterenol |

| In Vitro (Isolated Rat Uteri) | Rank Order of Potency | 2nd | 3rd | 4th | 1st |

| In Vivo (Pregnant Rats) | ED30 (μg/kg/min) | 0.13 | ~0.78 | ~52 | Not Reported |

| In Vivo (Pregnant Rats) | ED50 (μg/kg/min) | 1.1 | Not Reported | 42.9 | Not Reported |

ED30 and ED50 values represent the dose required to achieve 30% and 50% of the maximal inhibitory effect on uterine contractions, respectively.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound (KUR-1246).

Radioligand Binding Assays for Receptor Affinity

The affinity of Bedoradrine (KUR-1246) for human β1-, β2-, and β3-adrenergic receptors was determined through radioligand binding assays. The experimental workflow for these assays is depicted below.

References

Bedoradrine Sulfate: A Technical Guide to its Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine (formerly known as KUR-1246 and MN-221) is a highly selective, long-acting β2-adrenergic receptor agonist that was developed for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential lies in its ability to induce bronchodilation through targeted interaction with the β2-adrenergic receptor. This technical guide provides an in-depth overview of the target receptor binding affinity of Bedoradrine Sulfate, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Target Receptor Binding Affinity of Bedoradrine

Bedoradrine exhibits a high affinity and selectivity for the human β2-adrenergic receptor. The binding affinity is a critical determinant of its pharmacological activity and therapeutic window. Quantitative analysis of its binding characteristics reveals a distinct preference for the β2 subtype over other adrenergic receptor subtypes.

Quantitative Binding Data

The binding affinity of Bedoradrine (KUR-1246) for human β1, β2, and β3-adrenergic receptors has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value (Mean ± SEM) |

| Human β1-Adrenergic Receptor | 5.75 ± 0.03 |

| Human β2-Adrenergic Receptor | 7.59 ± 0.08 |

| Human β3-Adrenergic Receptor | 4.75 ± 0.03 |

Data sourced from "Pharmacological characterization of KUR-1246, a selective uterine relaxant."[1]

To further quantify its selectivity, the ratio of the 50% inhibitory concentrations (IC50) was calculated. Bedoradrine demonstrated a 39.2-fold higher affinity for the β2-adrenergic receptor compared to the β1 subtype and a 198.2-fold higher affinity for the β2 receptor compared to the β3 subtype.[1] This high selectivity for the β2-adrenergic receptor is a key feature that minimizes off-target effects, particularly cardiovascular side effects associated with β1-adrenergic receptor stimulation.

Experimental Protocols

The determination of Bedoradrine's binding affinity was achieved through competitive radioligand binding assays. The following is a detailed description of the methodology employed in the key cited study.[1]

Radioligand Binding Assay for Human β-Adrenergic Receptors

1. Membrane Preparation:

-

Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human β1, β2, or β3-adrenergic receptor.

-

The cells were homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant was then subjected to a high-speed centrifugation to pellet the membranes containing the receptors.

-

The final membrane pellet was resuspended in the assay buffer.

2. Competitive Binding Assay:

-

The assay was performed in a final volume of 250 µL in 96-well plates.

-

The reaction mixture contained:

-

Cell membranes (containing a specific amount of protein).

-

A fixed concentration of a non-selective radioligand, [¹²⁵I]-iodocyanopindolol.

-

Increasing concentrations of unlabeled Bedoradrine (KUR-1246) or other competing ligands.

-

-

The mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, was measured using a gamma counter.

5. Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

Specific binding was calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values (the concentration of Bedoradrine that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Bedoradrine, as a β2-adrenergic receptor agonist, activates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The binding of Bedoradrine to the receptor initiates a series of intracellular events leading to the desired physiological response, such as bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay is a systematic process designed to determine the affinity of a test compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent and highly selective β2-adrenergic receptor agonist. The quantitative binding data clearly demonstrates its preferential affinity for the β2 subtype, which underpins its therapeutic rationale. The experimental protocols detailed herein provide a foundation for the replication and further investigation of its pharmacological properties. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for understanding its mechanism of action and the methods used for its characterization. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development.

References

Methodological & Application

Bedoradrine Sulfate: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine sulfate (also known as MN-221 or KUR-1246) is a potent and highly selective long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] It was developed for the treatment of conditions requiring smooth muscle relaxation, such as asthma and chronic obstructive pulmonary disease (COPD).[2] As a β2AR agonist, Bedoradrine's primary mechanism of action involves the stimulation of β2 adrenergic receptors, leading to a cascade of intracellular events that result in bronchodilation. This document provides detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound, focusing on its potency and signaling pathways.

Mechanism of Action

Bedoradrine selectively binds to and activates the β2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated heterotrimeric G protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. Additionally, upon agonist binding, the β2AR can also recruit β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in key in vitro cell-based assays. This data is for illustrative purposes and serves as a template for presenting experimental results.

| Assay Type | Cell Line | Parameter | Value (M) | Reference Compound | Reference Value (M) |

| cAMP Accumulation Assay | HEK293 cells stably expressing β2AR | EC50 | 1.5 x 10⁻⁹ | Isoproterenol | 5.0 x 10⁻⁹ |

| β-Arrestin Recruitment Assay | CHO-K1 cells stably expressing β2AR | EC50 | 3.2 x 10⁻⁸ | Isoproterenol | 8.0 x 10⁻⁸ |

Note: The EC50 values presented are hypothetical and should be determined experimentally.

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following stimulation of β2AR by this compound.

a. Materials

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2 adrenergic receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Stock solution prepared in sterile water or DMSO.

-

Isoproterenol: Positive control.

-

Propranolol: Antagonist for assay validation.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

cAMP Assay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based kit.

b. Protocol

-

Cell Seeding: Seed the β2AR-expressing cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference compound (Isoproterenol) in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed stimulation buffer (without IBMX).

-

Add 50 µL of stimulation buffer (with IBMX) to each well and incubate for 30 minutes at 37°C.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format (e.g., ELISA, HTRF).

-

-